

Practical Guide to the Solid-Phase Synthesis of [Tyr11]-Somatostatin

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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618478

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin is a cyclic peptide hormone with significant regulatory roles in the endocrine and nervous systems. **[Tyr11]-Somatostatin** is a synthetic analog of the native somatostatin-14, which contains a tyrosine residue at position 11. This modification allows for radioiodination, making it a valuable tool in receptor binding assays and other molecular biology applications. This document provides a detailed practical guide to the chemical synthesis of **[Tyr11]-Somatostatin** via Fmoc-based solid-phase peptide synthesis (SPPS), including protocols for synthesis, cleavage, purification, and characterization.

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis of **[Tyr11]-Somatostatin**.

Category	Item	Recommended Specifications
Resin	Rink Amide Resin	100-200 mesh, ~0.5 mmol/g substitution
Amino Acids	Fmoc-protected amino acids	See Table 2 for specific amino acids and side-chain protecting groups
Coupling Reagents	HBTU (or HATU)	Peptide synthesis grade
HOBt (or HOAt)	Peptide synthesis grade	
Base	DIPEA (or DIEA)	Peptide synthesis grade
Deprotection Reagent	Piperidine	Reagent grade
Solvents	DMF, DCM, NMP	Anhydrous, peptide synthesis grade
Cleavage Cocktail	Trifluoroacetic acid (TFA)	Reagent grade, >99%
Triisopropylsilane (TIS)	Reagent grade	
Water	Deionized	
Dithiothreitol (DTT)	Reagent grade	
Purification	Acetonitrile (ACN)	HPLC grade
Trifluoroacetic acid (TFA)	HPLC grade	
Water	HPLC grade	
Disulfide Bond Formation	Potassium ferricyanide ($K_3[Fe(CN)_6]$)	ACS grade
Ammonium acetate	ACS grade	

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of [Tyr11]-Somatostatin

The synthesis is performed on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide. The Fmoc/tBu strategy is employed, where the N α -amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and acid-labile groups protect the amino acid side chains.

Amino Acid Sequence of [Tyr11]-Somatostatin-14: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Tyr-Ser-Cys-NH₂ (Disulfide bridge: Cys3-Cys14)

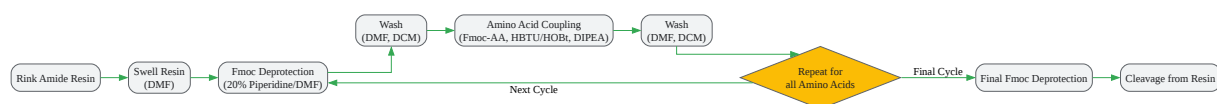
The following table details the Fmoc-protected amino acids required for the synthesis.

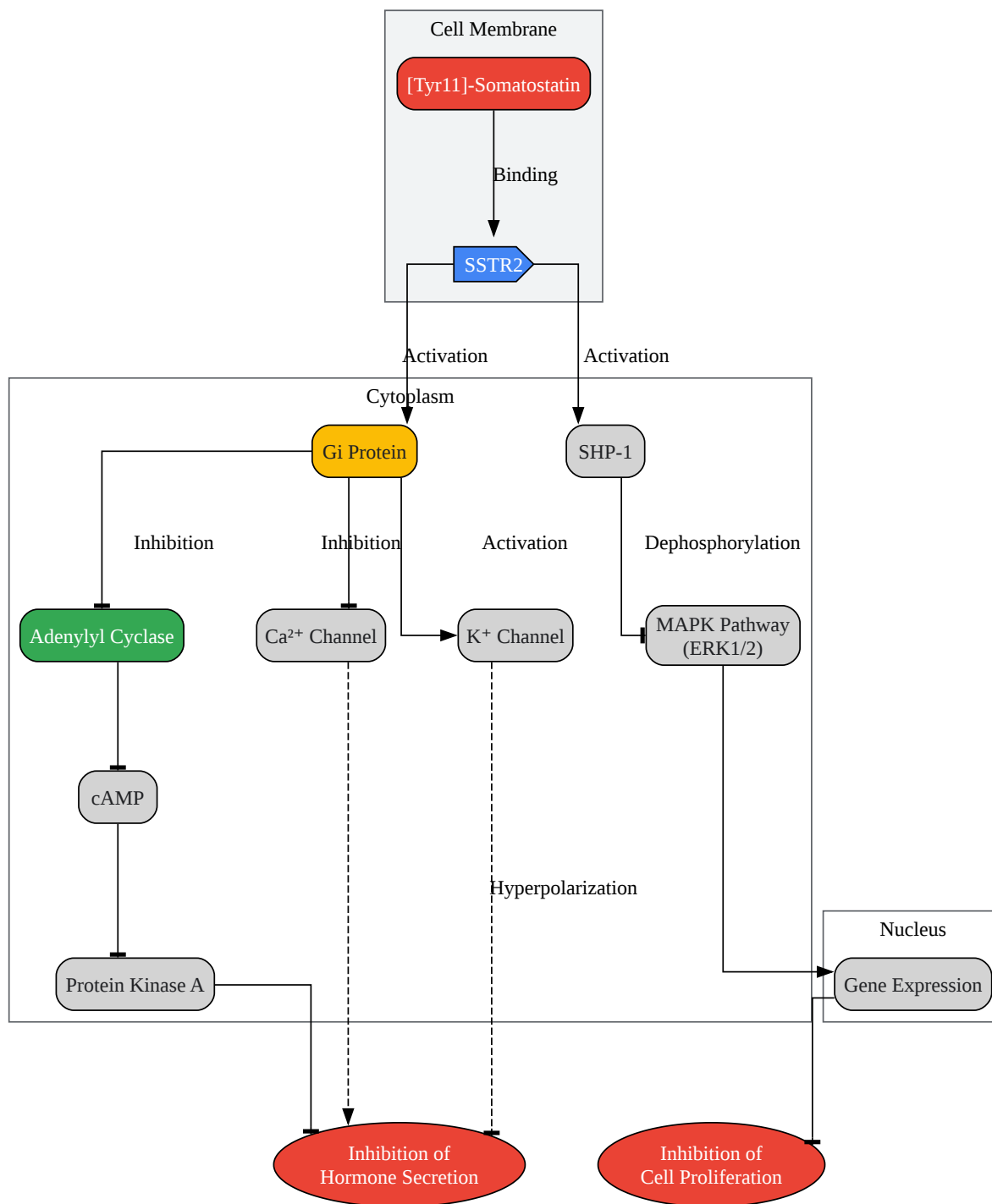
Position	Amino Acid	Fmoc-Amino Acid Derivative
14	Cysteine	Fmoc-Cys(Trt)-OH
13	Serine	Fmoc-Ser(tBu)-OH
12	Threonine	Fmoc-Thr(tBu)-OH
11	Tyrosine	Fmoc-Tyr(tBu)-OH
10	Phenylalanine	Fmoc-Phe-OH
9	Threonine	Fmoc-Thr(tBu)-OH
8	Lysine	Fmoc-Lys(Boc)-OH
7	Tryptophan	Fmoc-Trp(Boc)-OH
6	Phenylalanine	Fmoc-Phe-OH
5	Phenylalanine	Fmoc-Phe-OH
4	Asparagine	Fmoc-Asn(Trt)-OH
3	Lysine	Fmoc-Lys(Boc)-OH
2	Cysteine	Fmoc-Cys(Trt)-OH
1	Glycine	Fmoc-Gly-OH
0	Alanine	Fmoc-Ala-OH

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:
 - Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU/HOAt) (1:1 molar ratio with the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
 - Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
 - Wash the resin with DMF (5 times) and DCM (3 times).
- Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

Workflow for Solid-Phase Peptide Synthesis:





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